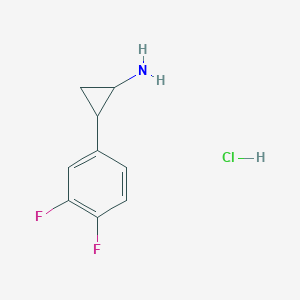

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It is an intermediate used to prepare trans-2-arylcyclopropylamines as potent and selective dipeptidyl peptidase IV inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one. This is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one by the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide. The keto group of the latter intermediate is stereochemically reduced to a hydroxyl group by the use of chiral oxazaborolidine together with borane dimethyl sulfide or borane-N,N-diethyl aniline complex in the presence of tetrahydrofurane .Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 169.171 Da and the monoisotopic mass is 169.070313 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride” include the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride, the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide, and the reduction of the nitro group by catalytic hydrogenation with a palladium catalyst and zinc dust .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.9±3.0 kJ/mol and the flash point is 99.0±14.4 °C .Wissenschaftliche Forschungsanwendungen

Key Building Block in Drug Synthesis : This compound serves as a precursor in the synthesis of Ticagrelor, a platelet aggregation antagonist. An efficient hydrolytic resolution process for its preparation involves immobilized Candida antarctica lipase B, showing significant enzyme activity and enantioselectivity (Wang, Liu, & Tsai, 2019).

Chemical Transformation Applications : It's used in various chemical transformations, such as the base-promoted reaction of O-, N-, and S-nucleophiles with certain olefins, leading to the formation of β-substituted-trifluoromethyl-ethenes (Meyer & El Qacemi, 2020).

Enzymatic Process Development : There's a development of a practical enzymatic process for its conversion into a vital chiral intermediate, useful in industrial applications due to its high productivity and environmental soundness (Guo et al., 2017).

Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, a class to which this compound belongs, are discovered as new σ receptor ligands with varying selectivities for receptor subtypes. This discovery is crucial in pharmacological studies (Schinor et al., 2020).

Lewis Acid-Catalyzed Reactions : It's applicable in Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, providing an efficient methodology for the synthesis of important pharmaceutical intermediates (Lifchits & Charette, 2008).

Biocatalytic Synthesis : The compound is involved in the biocatalytic synthesis of cyclopropane precursors, extending the scope of biocatalysis to non-natural reactions such as olefin cyclopropanation, thereby streamlining pharmaceutical intermediate production (Hernandez et al., 2016).

Safety And Hazards

The compound is classified as having acute toxicity (oral), skin sensitization, specific target organ toxicity – repeated exposure, and is hazardous to the aquatic environment – chronic hazard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2454085.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454088.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)

![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)